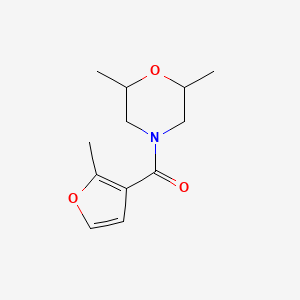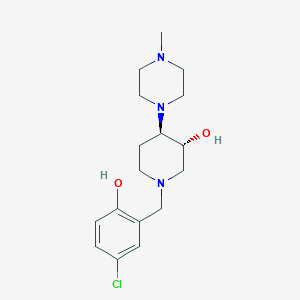![molecular formula C20H22N2O3 B5024341 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors and subsequent analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been found to reduce inflammation and oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more targeted manner. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for the research on 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in various medical conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective FAAH inhibitors could lead to the discovery of new therapeutic targets for these conditions. Finally, the investigation of the long-term effects of FAAH inhibition on the endocannabinoid system and other physiological processes could provide valuable insights into the role of endocannabinoids in health and disease.
Conclusion:
In conclusion, this compound is a potent inhibitor of FAAH that has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions. Its specificity for FAAH inhibition allows researchers to study the effects of endocannabinoids in a more targeted manner. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to the discovery of new therapeutic targets for various medical conditions.
Synthesis Methods
The synthesis of 1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-ethoxybenzylamine with N-(2-bromoethyl)pyrrolidine-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been found to be effective in reducing inflammation and oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-13-12-15-6-4-3-5-7-15/h3-11,18,21H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJWUGQALZFVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)

![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![5-isopropyl-3-{1-[3-(4-methoxyphenyl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5024310.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)


![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)